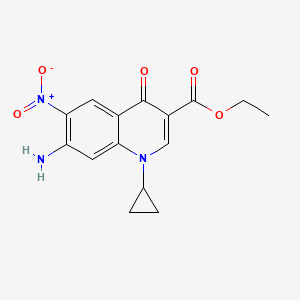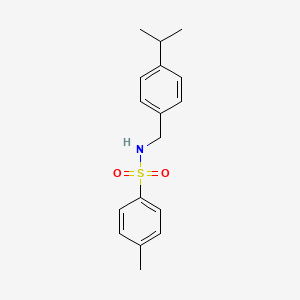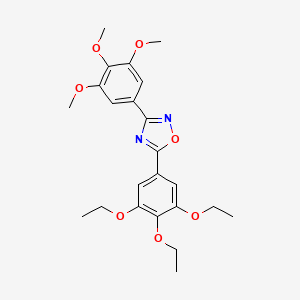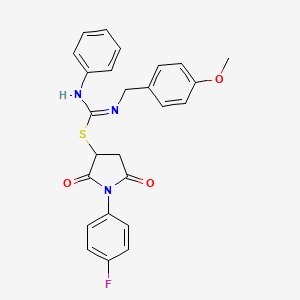![molecular formula C16H22N2O B5188210 1-[5-(2,3-dimethylphenoxy)pentyl]-1H-imidazole](/img/structure/B5188210.png)
1-[5-(2,3-dimethylphenoxy)pentyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(2,3-dimethylphenoxy)pentyl]-1H-imidazole, commonly known as DMHP, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This chemical compound belongs to the class of indole-derived cannabinoids and has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2.
作用機序
DMHP acts on the CB1 and CB2 receptors in the endocannabinoid system, which regulates various physiological processes, including pain, inflammation, and immune function. The activation of these receptors by DMHP results in the modulation of neurotransmitter release and the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that DMHP has potent analgesic and anti-inflammatory effects. It has also been shown to have neuroprotective properties, with potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
DMHP has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. However, its use in lab experiments is limited by its potential toxicity and the lack of standardized dosing protocols.
将来の方向性
Further research is needed to fully understand the therapeutic potential of DMHP and its mechanism of action. Future studies should focus on optimizing dosing protocols and exploring its potential applications in the treatment of various neurological disorders. Additionally, the development of more selective and potent synthetic cannabinoids may lead to the discovery of new therapeutic targets in the endocannabinoid system.
合成法
The synthesis of DMHP involves the condensation of 2,3-dimethylphenol and 5-bromopentanenitrile, followed by hydrolysis and cyclization to form the imidazole ring. The final product is obtained through purification and isolation techniques.
科学的研究の応用
Research on DMHP has primarily focused on its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Studies have shown that DMHP has a high affinity for the CB1 and CB2 receptors, which are involved in pain modulation and inflammation.
特性
IUPAC Name |
1-[5-(2,3-dimethylphenoxy)pentyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-14-7-6-8-16(15(14)2)19-12-5-3-4-10-18-11-9-17-13-18/h6-9,11,13H,3-5,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMLOLGNMTTYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCCN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol](/img/structure/B5188127.png)
![N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5188134.png)

![methyl 1-({5-[(8-quinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinecarboxylate](/img/structure/B5188148.png)
![4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone](/img/structure/B5188159.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5188176.png)
![2,2-dimethyl-N-(1-{1-[(2-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5188183.png)
![1-[3-(4-methoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5188191.png)


![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide](/img/structure/B5188226.png)

![methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5188234.png)
![4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5188240.png)